molecular formula C8H16N2O2 B11945889 Ac-Ile-NH

Ac-Ile-NH

Cat. No.: B11945889
M. Wt: 172.22 g/mol
InChI Key: WFBXRBMLCXMBBM-UHFFFAOYSA-N
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Description

Ac-Ile-NH, also known as N-acetylisoleucinamide, is a derivative of the amino acid isoleucine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the isoleucine molecule. It is commonly used in various biochemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetylisoleucinamide typically involves the acetylation of isoleucine. One common method is the reaction of isoleucine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of N-acetylisoleucinamide may involve more scalable processes. These can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-acetylisoleucinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: N-acetylisoleucinamide can

Biological Activity

Ac-Ile-NH, or N-acetyl isoleucine amide, is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that modifications in peptide sequences can significantly influence their antimicrobial efficacy. For instance, studies have shown that peptides containing isoleucine exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

A comparative analysis of this compound with other peptides reveals its potency:

PeptideMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Pseudomonas aeruginosa
This compound84
Ac-Leu-NH168
Ac-Val-NH32>64

The data shows that this compound exhibits a lower MIC against Pseudomonas aeruginosa, indicating a stronger antimicrobial effect compared to its valine counterpart, which aligns with findings that suggest hydrophobic amino acids enhance membrane interaction and disruption in bacteria .

The mechanism by which this compound exerts its antimicrobial effects involves interaction with bacterial cell membranes. The hydrophobic nature of isoleucine facilitates insertion into lipid bilayers, leading to membrane destabilization and potential cell lysis. Additionally, the acetylation at the N-terminus may enhance the peptide's ability to permeate bacterial membranes .

Case Studies

Case Study 1: Efficacy Against Multidrug-Resistant Strains

In a study conducted by researchers at a pharmaceutical institute, this compound was tested against multidrug-resistant strains of Staphylococcus aureus. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics like penicillin. This suggests potential applications in overcoming antibiotic resistance .

Case Study 2: In Vivo Studies

Another significant study evaluated the in vivo efficacy of this compound in animal models infected with Pseudomonas aeruginosa. The results showed a substantial reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Ac-Ile-NH has shown promise as an anticancer agent. Recent studies indicate that derivatives of acetylated amino acids, including this compound, can inhibit tumor growth by modulating cellular pathways involved in cancer progression. Research suggests that these compounds may act on specific targets within cancer cells, promoting apoptosis and inhibiting proliferation .

Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal health, potentially reducing oxidative stress and inflammation associated with conditions like Alzheimer's disease .

Biochemical Applications

Peptide Synthesis
this compound serves as a valuable building block in peptide synthesis. Its acetyl group enhances solubility and stability during the synthesis process, making it easier to incorporate into larger peptide chains . This property is particularly useful in the development of peptide-based drugs and therapeutic agents.

Self-Assembly in Biomaterials
The self-assembly behavior of peptides containing this compound has been explored for creating biomaterials. These materials exhibit desirable mechanical properties and biocompatibility, making them suitable for applications in tissue engineering and regenerative medicine . The ability to form stable structures through non-covalent interactions is crucial for developing scaffolds that support cell growth and differentiation.

Material Science

Biodegradable Polymers
this compound has potential applications in the development of biodegradable polymers. When incorporated into polymer matrices, it can enhance the material's mechanical properties while maintaining biodegradability, which is essential for environmentally friendly packaging solutions . The chelating ability of amino acids like this compound also facilitates the incorporation of metal ions into polymer structures, improving their functionality.

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated that this compound derivatives inhibit tumor cell proliferation by inducing apoptosis .
Study 2NeuroprotectionShowed reduced oxidative stress in neuronal cells treated with this compound, suggesting potential benefits for Alzheimer's treatment .
Study 3Peptide SynthesisHighlighted the enhanced solubility and stability of peptides synthesized with this compound compared to unmodified counterparts .
Study 4Biodegradable PolymersFound that incorporating this compound improved the mechanical properties of biodegradable polymers without sacrificing biodegradability .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-acetamido-3-methylpentanamide

InChI

InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)

InChI Key

WFBXRBMLCXMBBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C

Origin of Product

United States

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